Blancophor R

Description

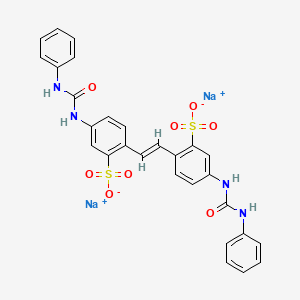

Structure

3D Structure of Parent

Properties

CAS No. |

1245816-75-4 |

|---|---|

Molecular Formula |

C28H22N4Na2O8S2 |

Molecular Weight |

652.6 g/mol |

IUPAC Name |

disodium;5-(phenylcarbamoylamino)-2-[(E)-2-[4-(phenylcarbamoylamino)-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C28H24N4O8S2.2Na/c33-27(29-21-7-3-1-4-8-21)31-23-15-13-19(25(17-23)41(35,36)37)11-12-20-14-16-24(18-26(20)42(38,39)40)32-28(34)30-22-9-5-2-6-10-22;;/h1-18H,(H2,29,31,33)(H2,30,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b12-11+;; |

InChI Key |

OMYYIKYIUKPRDH-YHPRVSEPSA-L |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

1245816-75-4 2606-93-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Blancophor R; C.I. 40600; C.I. Fluorescent brightener 30; Lumisol RV; Tintophen X; Photine R; |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies of Blancophor R

Conventional Synthetic Pathways to Blancophor R

The traditional synthesis of this compound relies on established organic chemistry principles, particularly nucleophilic substitution, starting from a crucial stilbene (B7821643) derivative.

Nucleophilic Substitution Reactions in Stilbene Derivative Synthesis

Nucleophilic substitution reactions are fundamental in the synthesis of various stilbene derivatives, including this compound. These reactions involve the attack of a nucleophile on an electron-deficient center within the stilbene structure or its precursors, leading to the replacement of a leaving group. In the context of this compound, this type of reaction is crucial for attaching the functional groups that impart its fluorescent properties.

The Role of 4,4′-Diamino-Stilbene-2,2′-Disulfonic Acid as a Precursor

4,4′-Diamino-stilbene-2,2′-disulfonic acid serves as a key intermediate in the synthesis of this compound. This compound provides the core stilbene structure with amino groups at the 4 and 4' positions and sulfonic acid groups at the 2 and 2' positions. The presence of the amino groups makes the molecule susceptible to nucleophilic attack, facilitating the introduction of other moieties. The sulfonic acid groups contribute to the water solubility of the final this compound molecule. The preparation of 4,4′-diamino-stilbene-2,2′-disulfonic acid itself can involve the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid, which is typically obtained from the oxidation and coupling of 2-methyl-5-nitrobenzenesulfonic acid. researchgate.nettandfonline.com

This compound is synthesized by the reaction of 4,4′-diamino-stilbene-2,2′-disulfonic acid with phenyl isocyanate. This reaction involves the nucleophilic attack of the amino groups on the carbon atom of the isocyanate group, leading to the formation of urea (B33335) linkages (-NH-C(=O)-NH-). tandfonline.comvulcanchem.comkvmwai.edu.intandfonline.com

Analysis of Reaction Mechanisms and Intermediate Characterization

The synthesis of this compound from 4,4′-diamino-stilbene-2,2′-disulfonic acid and phenyl isocyanate proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. This is followed by proton transfer and rearrangement, resulting in the formation of a stable urea linkage. vulcanchem.com

Characterization of this compound and its intermediates is typically performed using spectroscopic techniques such as FT-IR and ¹H NMR. FT-IR spectroscopy can confirm the presence of characteristic functional groups, such as sulfonate peaks (around 1180 cm⁻¹), urea linkages (C=O stretching around 1640 cm⁻¹ and N-H stretching around 3350 cm⁻¹), and aromatic C=C bonds. vulcanchem.com ¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule, helping to confirm the structure and purity of the synthesized product. vulcanchem.com

Advanced Synthetic Approaches: Nanoparticle Fabrication

Recent research has explored the fabrication of this compound nanoparticles as an advanced synthetic approach to potentially enhance its performance, particularly in applications like dye transfer inhibition. researchgate.nettandfonline.comvulcanchem.comtandfonline.com

Preparation of this compound Nanoparticles via Reverse Microemulsion Method

This compound nanoparticles have been successfully prepared using the reverse microemulsion method. researchgate.nettandfonline.comtandfonline.comtandfonline.com This technique involves creating a thermodynamically stable, isotropic dispersion of a water phase within an oil phase, stabilized by surfactants and co-surfactants. The synthesis of nanoparticles occurs within the aqueous nanodroplets dispersed in the continuous oil phase. tandfonline.com this compound, being water-soluble due to its sulfonate groups, is dissolved in the aqueous phase of the microemulsion. tandfonline.comtandfonline.com The reaction to form nanoparticles, likely involving precipitation or controlled growth within these confined spaces, leads to the formation of fine, often mono-disperse, particles. tandfonline.com

Optimization of Microemulsion Formulations for Nanoparticle Synthesis

Optimizing the formulation of the reverse microemulsion is crucial for controlling the size, shape, and stability of the resulting this compound nanoparticles. Factors such as the type and concentration of surfactant and co-surfactant, the ratio of water to oil phase, and the concentration of this compound in the aqueous phase all play significant roles. researchgate.nettandfonline.comtandfonline.comtandfonline.com

One reported optimized formulation for the preparation of spherical this compound nanoparticles with an average diameter of approximately 60 nm utilized a specific composition (w/w): water (20%), n-butyl acetate (B1210297) (50%), cetyltrimethylammonium bromide (CTAB) as the surfactant (10%), and isopropanol (B130326) as the co-surfactant (20%). researchgate.nettandfonline.comvulcanchem.comtandfonline.comtandfonline.comresearchgate.net The concentration of this compound in the water phase was found to influence the clarity and stability of the microemulsion system, with a concentration of 0.5% in water yielding a clear and stable system. researchgate.nettandfonline.comtandfonline.com Higher concentrations could lead to turbidity and instability. tandfonline.comtandfonline.com

The following table summarizes a reported optimized microemulsion formulation for this compound nanoparticle synthesis:

| Component | Percentage (w/w) |

| Water | 20% |

| n-Butyl acetate | 50% |

| Cetyltrimethylammonium bromide | 10% |

| Isopropanol | 20% |

| This compound in water | 0.5% |

This optimized formulation resulted in a clear, homogeneous, and thermodynamically stable microemulsion system, yielding spherical this compound nanoparticles with an average diameter of 60 nm, as observed through SEM and TEM imaging. researchgate.nettandfonline.comvulcanchem.comtandfonline.comtandfonline.com

Studies on Nanoparticle Morphology and Colloidal Stability

Information specifically pertaining to the nanoparticle morphology and colloidal stability of this compound (C.I. Fluorescent Brightener 30) is limited in the provided search results. However, studies on the colloidal stability of other nanocrystals and fluorescent brighteners highlight the importance of surface chemistry and ligand exchange in maintaining stability in aqueous solutions. ncats.iofishersci.ca For instance, the installation of thiol ligands has been shown to improve the colloidal stability of certain nanocrystals by displacing native ligands. fishersci.ca Similarly, a precursor like 4,4'-diamino-2,2'-stilbenedisulfonic acid is noted for its high water solubility and good stability in aqueous solution over a broad pH range. nih.gov While these studies provide general insights into factors affecting the colloidal behavior of similar compounds, specific data for this compound's morphology and stability in colloidal systems were not found.

Derivatization and Structural Modification Strategies

The stilbene system, the core structure of this compound, is amenable to various derivatization and structural modification strategies to tune its properties. The introduction of different substituent groups can significantly influence the optical and chemical characteristics of the resulting fluorescent brighteners.

Influence of Substituent Groups on Stilbene System Reactivity

The electronic properties of substituent groups on the stilbene backbone and attached phenyl rings play a crucial role in determining the reactivity and photophysical properties of stilbene derivatives. For example, the introduction of auxochromic groups like amino, hydroxyl, and carboxylic acid groups can shift UV absorption to longer wavelengths. ontosight.ai The position of substituents also matters; introducing chlorine atoms at the 5,5' positions of 4,4'-bis(benzamido)stilbene-2,2'-disulfonic acid shifts absorption maxima to shorter wavelengths, resulting in redder fluorescent light. ontosight.ai Conversely, chlorine atoms at the 6,6' positions can reduce substantivity and weaken fluorescence. ontosight.ai Studies on stilbene-based dyes with benzoxazole (B165842) substituents have also shown that the electronic properties of additional substituents on the phenyl rings greatly affect absorption maxima. raytopoba.comlookchem.comcymitquimica.com

Synthesis and Characterization of Related Triazine-Stilbene Fluorescent Brighteners

Triazine-stilbene fluorescent brighteners represent a significant class of stilbene-based optical brighteners, structurally related to this compound but incorporating a triazine ring system. These compounds are widely used and their synthesis and characterization have been extensively studied. fda.gov

A common synthetic route for triazine-stilbene brighteners involves the reaction of 4,4'-diamino-stilbene-2,2'-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This initial reaction is typically followed by stepwise nucleophilic substitutions where the remaining chlorine atoms on the triazine ring are replaced by various amines or other nucleophiles under controlled temperature and pH conditions. This allows for the synthesis of a wide variety of derivatives with tailored properties.

Photophysical and Photochemical Mechanisms of Blancophor R

Fundamental Principles of Fluorescence in Optical Brightening

Fluorescence is a type of photoluminescence where a molecule absorbs a photon, reaching an excited electronic state, and then emits a photon as it returns to a lower energy state, typically the ground state. In the context of optical brighteners like Blancophor R, this process is specifically tuned to absorb UV light and emit blue light. researchgate.netwikipedia.org3nh.comgoogle.comtextilelearner.netraytopoba.comsrce.hrdergipark.org.tr

Optical brighteners are designed to absorb light in the UV region of the electromagnetic spectrum, typically between 300 and 400 nanometers (nm). researchgate.netwikipedia.org3nh.comgoogle.comtextilelearner.netraytopoba.comsrce.hrdergipark.org.tr this compound, as a stilbene (B7821643) derivative, exhibits strong absorption in this range due to its conjugated π-electron system. 3nh.comvulcanchem.com Upon absorbing a UV photon, the molecule transitions from its electronic ground state (S0) to a higher electronic excited state (S1 or higher). researchgate.net3nh.comtextilelearner.netthermofisher.comevitachem.com

Following excitation, the molecule rapidly undergoes non-radiative vibrational relaxation to the lowest vibrational level of the first excited singlet state (S1). From this S1 state, the molecule can return to the ground state (S0) by emitting a photon of visible light. researchgate.net3nh.comtextilelearner.netthermofisher.comevitachem.com This emitted light falls within the blue region of the visible spectrum, typically between 400 and 500 nm. researchgate.netwikipedia.org3nh.comgoogle.comtextilelearner.netraytopoba.comsrce.hrdergipark.org.tr For this compound, reported emission wavelengths are in the range of 420-480 nm 3nh.comvulcanchem.com, with a specific instance noting excitation at 373 nm and emission at 417 nm in ethanol (B145695) researchgate.net.

The process of fluorescence involves an energy transformation. The absorbed UV photon carries higher energy than the emitted visible blue photon. This energy difference is accounted for by non-radiative processes, such as vibrational relaxation, that occur within the excited state before emission. 3nh.comtextilelearner.netupenn.edu This energy loss results in the emitted light having a longer wavelength (lower energy) than the absorbed light, a phenomenon known as a Stokes shift or wavelength shifting. 3nh.comtextilelearner.netupenn.edu The ability of this compound to effectively absorb in the UV and emit in the blue region is crucial for counteracting the yellowish cast of materials, which is caused by the absorption of blue light. wikipedia.org3nh.comcore.ac.uk By emitting blue light, the optical brightener adds to the light reflected by the material, making it appear whiter and brighter to the observer. wikipedia.org3nh.comtextilelearner.netcore.ac.uk

Molecular Basis of Optical Brightening Efficacy

The chemical structure of this compound is fundamental to its function as an optical brightener. Its molecular architecture, particularly the presence of a conjugated π-electron system and specific substituents, dictates its photophysical and photochemical behavior and its affinity for various substrates.

The core structure of this compound is based on stilbene, which features a conjugated system of alternating single and double bonds. ontosight.aidrugfuture.comresearchgate.netvulcanchem.com This extended π-electron system is essential for the molecule's ability to absorb UV light. 3nh.comtextilelearner.netraytopoba.comdergipark.org.trvulcanchem.comthermofisher.comevidentscientific.comfillermasterbatches.inmdpi.comrsc.orgrsc.org The delocalization of electrons across this system allows for the absorption of energy corresponding to UV wavelengths, promoting electrons to higher energy molecular orbitals (π to π* transitions). thermofisher.comrsc.org

The design of effective fluorophores, including this compound, relies on engineering these conjugated systems. The presence of electron-donating groups, such as the -NH- linkages in the phenylurea moieties of this compound, and electron-withdrawing groups, like the sulfonate (-SO3Na) groups, further influences the electron distribution within the conjugated system. vulcanchem.commdpi.comrsc.org This push-pull electronic effect can enhance the efficiency of fluorescence by influencing the energy levels and transition probabilities between electronic states. vulcanchem.commdpi.com

Stilbene derivatives, including the core structure of this compound, are known to undergo photoisomerization, primarily a trans-cis isomerization around the central double bond upon absorption of UV light. researchgate.nettextilelearner.netreviberoammicol.comosti.govresearchgate.netnih.govnih.govasm.orgacs.org The trans isomer is generally the more planar and fluorescent form, possessing the extended conjugation necessary for efficient light absorption and emission. textilelearner.netreviberoammicol.com

Upon UV excitation, the trans isomer can undergo rotation around the central double bond, leading to the formation of the cis isomer. osti.govresearchgate.netnih.govacs.org This cis form is typically less fluorescent or non-fluorescent due to changes in its molecular geometry that disrupt the planarity and effective conjugation of the π-system. textilelearner.netreviberoammicol.com Photoisomerization can be a competing process to fluorescence and, in some cases, can lead to the photodegradation or irreversible bleaching of the optical brightener, particularly for unbound molecules in aqueous solutions. textilelearner.netreviberoammicol.comnih.govasm.org However, when bound to a substrate, the molecule's conformation can be more constrained, potentially affecting the photoisomerization dynamics and enhancing the stability of the fluorescent trans form. reviberoammicol.comnih.govasm.org

The effectiveness of this compound is also dependent on its ability to interact with and bind to the material being treated, such as cellulose (B213188) fibers in paper and textiles. textilelearner.netevitachem.comreviberoammicol.comfibre2fashion.commst.dkresearchgate.net These intermolecular interactions facilitate the retention of the optical brightener on the substrate, ensuring a lasting whitening effect.

Below is a table summarizing some typical photophysical properties of stilbene-based optical brighteners, including data points relevant to this compound where available:

| Property | Value (Range) | Notes | Source |

| UV Absorption Range | 300-400 nm | General for optical brighteners | researchgate.netwikipedia.org3nh.comgoogle.comtextilelearner.netraytopoba.comsrce.hrdergipark.org.tr |

| This compound Absorption | 300-400 nm | Specific range for this compound | 3nh.comvulcanchem.com |

| Visible Emission Range | 400-500 nm | General for optical brighteners | researchgate.netwikipedia.org3nh.comgoogle.comtextilelearner.netraytopoba.comsrce.hrdergipark.org.tr |

| This compound Emission | 420-480 nm | Specific range for this compound | 3nh.comvulcanchem.com |

| This compound Excitation | 373 nm | In ethanol | researchgate.net |

| This compound Emission | 417 nm | In ethanol | researchgate.net |

| Stilbene Photoisomerization | trans to cis | Occurs upon UV excitation | researchgate.nettextilelearner.netreviberoammicol.comosti.govresearchgate.netnih.govnih.govasm.orgacs.org |

Photodegradation Pathways and Photostability Research

Despite their beneficial optical properties, stilbene-type fluorescent whitening agents (FWAs), including this compound, are susceptible to photodegradation upon exposure to light, particularly UV radiation. This process can lead to a loss of fluorescence and a decrease in the whitening effect, often accompanied by yellowing of the treated material. Photodegradation can involve various pathways, including photoisomerization (specifically, trans-cis isomerization of the stilbene double bond) and oxidative cleavage of the stilbene backbone. heraproject.comresearchgate.net The cis-isomer typically exhibits significantly reduced or absent fluorescence compared to the trans-isomer. heraproject.com

Research into the photostability of FWAs is crucial for predicting their performance and longevity in various applications and environmental conditions. Studies on related stilbene derivatives have provided insights into the general mechanisms and factors influencing their photochemical fate.

Kinetic Analysis of Photodegradation Processes in Various Matrices

Kinetic analysis of photodegradation aims to quantify the rate at which a compound degrades under specific conditions and to determine the reaction order. While specific detailed kinetic studies solely focused on this compound in diverse matrices like paper, textiles, or detergents are not extensively detailed in the provided search results, general principles and findings from studies on similar FWAs offer valuable context.

Photodegradation kinetics of organic dyes and FWAs are often described using pseudo-first-order or second-order kinetic models, depending on the specific reaction conditions, concentration of the substance, and the presence of photocatalysts or other reactive species. beilstein-journals.orgajchem-a.commdpi.comnih.gov The rate constant (k) derived from these models provides a measure of the degradation speed.

Studies on other stilbene-based FWAs, such as FWA-1 (Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate), have shown that photodegradation occurs in aqueous systems following rapid isomerization. heraproject.comoecd.org The half-life of FWA-1 in lake water under natural sunlight irradiation was measured to be in the range of 4.1 to 5.1 hours, indicating a relatively fast degradation rate in this matrix. heraproject.comoecd.org

The matrix in which this compound is applied significantly influences its photodegradation kinetics. Factors such as the accessibility of light and environmental agents (like oxygen and moisture) to the FWA molecules within the matrix, as well as interactions between the FWA and the matrix components (e.g., fibers, polymers, other additives), can affect the degradation rate. For instance, some Blankophor types used in plastics are noted for their resistance to photodegradation, suggesting that the polymer matrix can offer a degree of protection. alibaba.com Conversely, in porous matrices like paper or textiles, the FWA might be more exposed.

Investigating Environmental Factors Influencing Photodegradation (e.g., Temperature, Oxidizing Agents)

Several environmental factors can influence the rate and pathway of this compound photodegradation. Light intensity and spectral distribution are primary drivers, as photodegradation is initiated by the absorption of photons. Higher light intensity generally leads to faster degradation rates, although the relationship can be non-linear at very high intensities. mdpi.com

Temperature can affect the rates of photochemical reactions, although its influence on the spectral parameters of some triazine-stilbene fluorescent brighteners was found to be less significant compared to radiation exposure time in one study. researchgate.net However, temperature can influence the diffusion of reactants (like oxygen) within the matrix and the rates of subsequent thermal reactions following photoexcitation.

Oxidizing agents, including molecular oxygen and reactive oxygen species (ROS) such as singlet oxygen, superoxide (B77818) radicals, and hydroxyl radicals, play a crucial role in the photo-oxidative degradation of FWAs. Stilbene derivatives can act as photosensitizers, generating singlet oxygen under irradiation, which can then attack the FWA molecule itself or the surrounding matrix. Studies on the photooxidation of wool and silk in the presence of triazinylstilbene fluorescent brighteners suggest that these brighteners can accelerate the photooxidation of protein fibers by impacting the photodecomposition of amino acid residues like histidine and tryptophan. researchgate.netunishivaji.ac.in Specifically, L-histidine was found to accelerate the photo-discoloration of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based FWAs on cotton fabrics. researchgate.net

The pH of the surrounding medium can also influence the photostability of stilbene-based FWAs. Research on DSD-based FWAs showed that their light stability was poor in strongly acidic conditions (pH < 4) but relatively high and consistent under less acidic or alkaline conditions (pH > 4). researchgate.net This suggests that the ionization state of the sulfonic acid groups or other pH-dependent chemical equilibria can impact the molecule's susceptibility to photodegradation.

Humidity and the presence of moisture can also play a role, potentially by influencing the swelling of fibrous matrices, the diffusion of oxygen, and acting as a reactant in some degradation pathways.

Development of Photostabilization Strategies for this compound Systems

To mitigate the photodegradation of this compound and maintain the desired whitening effect, various photostabilization strategies can be employed. These strategies generally aim to reduce the amount of UV light reaching the FWA, scavenge reactive species, or stabilize the FWA molecule itself.

One common approach is the incorporation of UV absorbers into the material containing the FWA. UV absorbers preferentially absorb the UV radiation that would otherwise be absorbed by the FWA, thereby protecting it from photoexcitation and subsequent degradation. kglmeridian.com Inorganic UV protectants, such as photostabilized titanium dioxide, have been explored as adjuvants to improve the photostability of compounds like nucleopolyhedroviruses, and similar principles can be applied to protect FWAs. kglmeridian.com

Another strategy involves the use of antioxidants or radical scavengers that can quench excited states of the FWA or neutralize reactive oxygen species generated during photoirradiation.

Modifications to the chemical structure of the FWA itself can also enhance photostability. While the core stilbene structure is susceptible to photoisomerization and oxidation, the nature and position of substituents can influence the molecule's inherent stability. For instance, the introduction of certain groups or modifications to the stilbene backbone can affect the efficiency of intersystem crossing to the triplet state (which is often involved in photo-oxidation) or alter the electron distribution, making the molecule less prone to degradation. The observation that different types of Blankophor exhibit varying degrees of resistance to photodegradation (e.g., Blankophor D in plastics) supports the idea that structural variations or formulation differences significantly impact stability. alibaba.com

Furthermore, the physical environment of the FWA within the matrix is critical. Strategies such as encapsulating the FWA or ensuring its uniform distribution within a protective matrix can limit its exposure to environmental degradation factors. The preparation of this compound nanoparticles, for example, might influence its dispersion and interaction with the matrix, potentially affecting its photostability. researchgate.net

Research continues to explore synergistic effects between different photostabilization agents and the optimization of FWA formulations for specific applications and desired levels of lightfastness. woolwise.com

Research Applications of Blancophor R in Materials Science and Industrial Processes

Paper and Pulp Industry Research

Optical brightening agents (OBAs), such as Blancophor R, are widely utilized in the paper industry to counteract the natural yellowness of pulp and enhance the brightness and whiteness of paper products. lu.sencsu.edu These agents absorb ultraviolet light, typically in the range of 350 to 360 nm, and re-emit this energy as blue light between 400 and 500 nm, with a peak emission around 430 nm. ncsu.edu This process increases the perceived whiteness by augmenting both the lightness and the blueness of the paper. ncsu.edudiva-portal.org this compound was one of the early stilbene-type fluorescent brighteners introduced for paper manufacture. reviberoammicol.com

Optimization of Whiteness and Brightness in Paper Substrates

Research in the paper industry focuses on optimizing the effectiveness of OBAs like this compound to achieve desired levels of whiteness and brightness in paper substrates. The efficiency of OBAs is influenced by several factors, including their intrinsic effectiveness as a fluorescer, spectral absorption and emission characteristics, the ultraviolet content of the viewing light, the self-color of the substrate, the concentration of the OBA on the substrate, and its physical form on the substrate. unishivaji.ac.in

Application Modalities in Paper Pulp, Film, and Coating Formulations

This compound and other optical brighteners are applied in the paper industry through various modalities, including addition to the paper pulp (wet end application), in film presses, size presses, and pigmented coating compounds. lu.seblankophor-oba.com When applied to paper, the self-reactive nature of stilbene-based FWAs with cellulose (B213188) results in very short contact times before uniform distribution is achieved. lu.se

Research explores the efficiency of OBAs in different application methods and their interaction with other paper chemicals such as fillers (e.g., precipitated calcium carbonate and ground calcium carbonate), sizes, bonding agents, wet strength resins, and retention agents. ncsu.eduepa.govdiva-portal.org Compatibility with chemicals like chlorite (B76162) bleach is also a crucial consideration for OBAs used in papermaking. epa.gov

Utilization as a Fluorescence Marker in Adhesive Systems

This compound can be utilized as a fluorescence marker in adhesive systems, particularly in starch-based glue formulations used in the paper industry. blankophor-oba.com The purpose of using this compound in this context is to mark the glue, allowing for the tracing and detection of the glue application and distribution, for instance, on packaging paper. blankophor-oba.com This application facilitates the monitoring of adhesive coverage and quality. google.com Fluorescent dyes in adhesives allow for easy inspection of bond quality, even in medical devices, by fluorescing under UV light. google.com The intensity of the fluorescence can potentially be correlated with the degree of wear on a coated surface. google.com

Textile Industry Research

This compound and other stilbene (B7821643) derivatives are widely used as fluorescent whitening agents in the textile industry for the optical brightening of fabrics. ontosight.airesearchgate.netsrce.hr They are applied to enhance the whiteness and brightness of various fiber types, including cotton and synthetic fibers. ontosight.aisrce.hrdrugfuture.com

Optical Brightening Performance on Natural and Synthetic Fibers

Optical brighteners improve the whiteness of textiles by absorbing ultraviolet light and emitting blue light, which compensates for the natural yellowness of the fibers. ontosight.aiscribd.com The effectiveness of optical brighteners on textiles depends on factors similar to those in the paper industry, including the OBA's intrinsic fluorescence, spectral characteristics, the UV content of the light source, the self-color of the fabric, the concentration of the OBA, and its physical form on the fiber. unishivaji.ac.in

Different FWAs can have maximum emission at different wavelengths, leading to different shades of whiteness. srce.hr For example, an emission maximum at 440 nm typically results in a blue fluorescent light. srce.hr The affinity of stilbene derivatives for different fiber types, such as cellulose and polyamide fibers, is influenced by their chemical structure, including the presence and type of substituents. unishivaji.ac.in

While this compound was an early compound used for textile brightening, its stability at boiling temperatures limited its continued widespread use in this specific application compared to other derivatives. srce.hrscribd.com However, the general principle of using stilbene-type FWAs for optical brightening of textiles remains highly relevant. srce.hr

Impact on Fabric Visual Characteristics and Color Enhancements

In addition to enhancing whiteness, FWAs can also be used in textile dyeing for tinting and achieving brilliant tones that are otherwise difficult to obtain. srce.hr Adding blue or purple color to the brightening bath can further improve tinting, increasing the appearance of whiteness by shifting the light remission towards a more neutral white. srce.hr Furthermore, the application of FWAs can lead to improved UV protection in fabrics as they absorb UV-A rays and convert this radiation into blue light. srce.hr

Integration and Efficacy in Laundry Detergent Formulations

This compound serves as an additive in laundry detergents with the purpose of enhancing the visual brightness and whiteness of washed fabrics. ontosight.airesearchgate.net Fluorescent whitening agents (FWAs) like this compound are commonly employed in detergent formulations to achieve this effect. researchgate.netresearchgate.net Research has explored the preparation of this compound in nanoparticle form using methods such as reverse microemulsion. researchgate.netresearchgate.net Studies on this compound nanoparticles have indicated high stability, leading to improved dye transfer inhibition effects on textiles during the washing process, which contributes to better dye fastness of the fabric. researchgate.net

Research into the synthesis of this compound nanoparticles via a reverse microemulsion method has detailed specific formulations. One optimized formulation includes the following components by weight: researchgate.net

| Component | Weight (%) |

| Water | 20 |

| n-butyl acetate (B1210297) | 50 |

| Cetyltrimethylammonium bromide | 10 |

| Isopropanol (B130326) | 20 |

| This compound in water (%) | 0.5 |

This method resulted in the formation of spherical this compound nanoparticles with an average diameter of approximately 60 nm. researchgate.netresearchgate.net

Polymer and Coating System Research

This compound finds application in the manufacture of polymers and coating systems, including paints and varnishes. ontosight.ai As a fluorescent brightener, its function in these materials is primarily to impart or enhance whiteness and brightness. ontosight.aialibaba.com

Fluorescent Brightening of Polymeric Materials

The fluorescent properties of this compound are leveraged for the optical brightening of various polymeric materials. This includes its use on textile fibers, particularly cotton and synthetic fibers. ontosight.aidrugfuture.com Additionally, this compound is utilized as an optical brightener for different types of plastics, such as polypropylene (B1209903) and polyethylene. alibaba.com The fluorescence of the this compound molecule is attributed to its conjugated π-electron system. vulcanchem.com

Performance in Paints, Varnishes, and Printing Inks

This compound is noted for its potential use in the production of paints, coatings, and plastics. ontosight.ai While the compound is identified as a fluorescent brightener applicable in these areas, detailed research findings specifically on the performance characteristics of this compound within paint, varnish, or printing ink formulations, such as specific brightness achieved, durability, or interaction with other components, are not extensively detailed in the available information. The manufacturing sector for paints, varnishes, and printing inks involves the production of these materials for various applications. marketresearch.comeuropa.eu

Studies on Photodegradation Resistance in Polymer Matrices

Research concerning the interaction of this compound with polymer matrices under light exposure has yielded varying observations. In one study, this compound was mentioned as a potential accelerator of photodegradation on cotton. dtic.mil This contrasts with the behavior of other types of fluorescent brighteners, such as Blancophor AW, which was investigated for its beneficial effect on the light stability of nylon. dtic.mil Another variant, Blankophor D, is recognized for its resistance to photodegradation when used in plastics, helping these materials maintain their brightness upon exposure to light. alibaba.com The specific performance of this compound regarding photodegradation resistance appears to be context-dependent and may differ depending on the polymer matrix involved.

Analytical Methodologies for Blancophor R Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods play a vital role in understanding the interaction of Blancophor R with electromagnetic radiation, providing insights into its electronic structure and photophysical behavior.

Ultraviolet-Visible Spectroscopy for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the absorption characteristics of this compound. This method measures the absorbance or transmittance of light by a sample as a function of wavelength. sci-hub.se this compound, being a stilbene (B7821643) derivative with a conjugated π-electron system, exhibits significant absorption in the UV region of the spectrum. vulcanchem.comontosight.ai The absorption of UV light is a prerequisite for its function as a fluorescent whitening agent, where it absorbs invisible UV radiation and re-emits it as visible blue light. vulcanchem.comontosight.aifda.gov.tw

Studies have indicated that fluorescent whitening agents, including stilbene derivatives like this compound, typically absorb light in the UV range between 290 and 400 nm, with common absorption maxima between 350 and 375 nm. vulcanchem.comfda.gov.twunishivaji.ac.in For this compound specifically, a maximum absorbance around 337 nm in ethanol (B145695) has been reported. researchgate.net The absorption characteristics are directly related to the extended conjugation in the stilbene core and the presence of electron-donating and electron-withdrawing groups on the molecule. vulcanchem.com

UV-Vis spectroscopy is valuable for the quantitative analysis of this compound in solutions by applying the Beer-Lambert Law, which relates absorbance to concentration. It also aids in identifying the presence of the chromophore responsible for UV absorption. upi.edu

Fluorescence Emission Spectroscopy for Photophysical Property Analysis

Fluorescence emission spectroscopy is a key technique for analyzing the photophysical properties of this compound, given its nature as a fluorescent agent. medkoo.com This method involves exciting the molecule at a specific wavelength and then measuring the intensity and wavelength distribution of the emitted fluorescence. The fluorescence of this compound originates from its ability to absorb UV light (typically 300–400 nm) and emit blue light (typically 420–480 nm). vulcanchem.com

Research on this compound has shown a maximum excitation wavelength () at 373 nm and a maximum fluorescence emission wavelength () at 417 nm when measured in ethanol at a specific concentration. researchgate.net The efficiency of this fluorescence is influenced by factors such as the conjugation length of the stilbene core, substituent effects (like the sulfonate and urea (B33335) groups), and the molecule's planar configuration. vulcanchem.com The quantum yield, a measure of fluorescence efficiency, for this compound is reported to be around 0.85. vulcanchem.com

Fluorescence spectroscopy is highly sensitive and selective for fluorescent compounds like this compound, making it suitable for detecting low concentrations. It provides critical data on excitation and emission wavelengths, which are essential for developing sensitive detection methods, such as those used in HPLC with fluorescence detection.

Advanced Spectroscopic Methods for Structural Elucidation

Beyond UV-Vis and fluorescence spectroscopy, other advanced spectroscopic techniques are utilized for the structural characterization and confirmation of this compound, particularly during its synthesis and in detailed analytical studies.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. Analysis of FT-IR spectra can confirm the presence of characteristic bonds. For this compound, specific peaks associated with sulfonate groups (S=O stretching around 1180 cm⁻¹) and urea linkages (C=O stretching around 1640 cm⁻¹ and N-H stretching around 3350 cm⁻¹) have been identified, supporting its proposed structure. vulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR, provides detailed information about the hydrogen atoms within the molecule and their local chemical environment. This technique is invaluable for confirming the molecular structure and purity of synthesized this compound by analyzing the chemical shifts, splitting patterns, and integration of proton signals. vulcanchem.comtandfonline.com

These advanced spectroscopic methods complement UV-Vis and fluorescence spectroscopy by providing detailed structural information that is crucial for the definitive identification and characterization of this compound.

Chromatographic Separation and Identification Techniques

Chromatographic techniques are essential for separating this compound from complex matrices and for its subsequent identification and quantification. Coupling chromatography with selective detectors, particularly fluorescence and mass spectrometry, enhances the analytical capabilities.

High-Performance Liquid Chromatography with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used and sensitive method for the analysis of fluorescent whitening agents, including stilbene derivatives like this compound. fda.gov.twamazonaws.comgnest.orgnih.gov HPLC provides the necessary separation power to resolve this compound from other components in a sample matrix. amazonaws.com

In HPLC-FLD, the separation is typically performed on a reversed-phase column, such as a C18 column, given the chemical structure of this compound which contains both polar (sulfonate groups) and non-polar (stilbene and phenyl) moieties. amazonaws.comgnest.org The mobile phase composition is optimized to achieve adequate separation. Following chromatographic separation, the effluent passes through a fluorescence detector. The detector is set to the optimal excitation and emission wavelengths for this compound (e.g., excitation around 373 nm and emission around 417 nm) to selectively detect the compound. fda.gov.twresearchgate.netnih.gov

This technique offers high sensitivity for the detection of fluorescent compounds, allowing for the quantification of this compound at low concentrations. nih.gov The specificity is enhanced by the combination of chromatographic separation and selective fluorescence detection. HPLC-FLD has been applied in the analysis of fluorescent whitening agents in various sample types, demonstrating its versatility. fda.gov.tw

Liquid Chromatography-Mass Spectrometry for Trace Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. This coupling is particularly valuable for the trace analysis and unequivocal identification of this compound in complex samples. amazonaws.comresearchgate.netmdpi.com

LC-MS allows for the separation of this compound from interfering substances by HPLC, followed by the detection and identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern in the mass spectrometer. amazonaws.com Electrospray ionization (ESI) is a commonly used ionization technique for polar and ionic compounds like this compound, enabling the formation of ions in the gas phase. researchgate.netmdpi.com

Comparative Analysis with Other Separation Techniques (e.g., Thin-Layer Chromatography, Capillary Electrophoresis)

The analysis of fluorescent whitening agents, including stilbene derivatives related to this compound, often involves separation techniques to isolate the compound from complex matrices or to separate mixtures of different brighteners. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of FWAs. Reversed-phase HPLC, often coupled with fluorescence detection, is effective for separating these compounds based on their varying polarities. chromatographyonline.comresearchgate.netamazonaws.com Ion-pair reversed-phase HPLC has been specifically developed for the analysis of anionic stilbene-type FWAs, utilizing ion-pair reagents like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to improve separation efficiency. researchgate.net

Capillary Electrophoresis (CE) presents an alternative separation technique for analyzing fluorescent whitening agents. researchgate.netresearcher.lifesemanticscholar.org CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent requirements compared to traditional liquid chromatography. researcher.life Studies have applied CE to separate various diaminostilbene compounds, demonstrating its capability in resolving mixtures of FWAs. researchgate.net

A comparative perspective highlights the strengths of each technique. HPLC, particularly with fluorescence detection, provides robust quantitative analysis and is well-established in industrial settings. amazonaws.comraytopoba.com Ion-pair methods in HPLC are beneficial for enhancing the retention and separation of highly polar and ionic FWAs like this compound. researchgate.net CE, on the other hand, offers speed and efficiency, making it suitable for rapid analysis and potentially for samples with limited volume. researcher.life The choice between these techniques often depends on the specific analytical requirements, including the complexity of the sample matrix, the need for quantitative accuracy, and the available instrumentation. Some research indicates that the combination of HPLC with mass spectrometry can achieve good separation and accurate determination of fluorescent whitening agents, offering high accuracy and sensitivity for qualitative and quantitative analysis of known targets. raytopoba.com

Microscopic and Imaging Techniques for Material Interaction Studies

Microscopic and imaging techniques provide valuable insights into the physical form of this compound and how it interacts with and distributes within various materials. These methods are essential for understanding the performance of this compound as an optical brightener and its behavior in different applications.

Scanning Electron Microscopy and Transmission Electron Microscopy for Nanoparticle Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and size of materials at the micro and nanoscale. These techniques have been applied to characterize this compound, particularly when formulated as nanoparticles. Studies have shown that this compound nanoparticles prepared by methods such as reverse microemulsion exhibit a spherical shape. tandfonline.comresearchgate.nettandfonline.com SEM and TEM images provide direct visual evidence of these nanoparticles and allow for the determination of their average diameter. For instance, this compound nanoparticles produced via a reverse microemulsion method have been observed to have an average diameter of 60 nm based on SEM and TEM images. tandfonline.comresearchgate.nettandfonline.com This type of characterization is vital for optimizing nanoparticle synthesis and understanding how particle size and morphology might influence the performance and distribution of this compound in applications like textile treatment or paper coating.

Fluorescence Microscopy for Substrate Binding and Distribution Analysis

Fluorescence microscopy is a key technique for studying the interaction and distribution of fluorescent compounds like this compound within various substrates. Optical brighteners, including stilbene derivatives, are widely used as fluorochromes due to their ability to bind to specific components in materials and fluoresce under UV or violet light excitation. evitachem.comsigmaaldrich.comcas.czreviberoammicol.com

This compound and related stilbene brighteners exhibit strong binding affinity for materials containing β-glycosidically linked polysaccharides, such as cellulose (B213188) in paper and textiles, and chitin (B13524) in fungal cell walls. evitachem.comsigmaaldrich.comcas.czreviberoammicol.com When a substrate treated with this compound is viewed under a fluorescence microscope with appropriate excitation (typically UV light around 300-400 nm), the bound this compound molecules emit blue fluorescence (around 420-480 nm), making the areas where the brightener is localized clearly visible. obachemical.comreviberoammicol.comncsu.edu

Interactions of Blancophor R in Biological and Environmental Research Systems

Interaction with Biological Macromolecules in Research Contexts

Blancophor R, a fluorescent whitening agent belonging to the stilbene (B7821643) class of dyes, exhibits a high affinity for certain biological macromolecules, a property that has been extensively leveraged in various research applications. nih.gov Its interactions are primarily non-covalent and are driven by its molecular structure, which facilitates binding to specific polysaccharides.

The utility of this compound and similar fluorescent brighteners, such as Calcofluor white, in biological research stems from their ability to bind non-specifically to polysaccharides with β-1,3 and β-1,4 glycosidic linkages. researchgate.net These linkages are characteristic of cellulose (B213188) and chitin (B13524), the latter being a primary structural component of fungal cell walls. researchgate.netnih.gov

The binding mechanism is a physical adsorption process. The planar stilbene structure of the dye molecule allows it to align with the linear chains of the polysaccharide polymers. Hydrogen bonds are formed between the dye and the hydroxyl (-OH) and N-acetyl groups of the glucan and chitin chains. nih.gov This interaction is strong enough to hold the dye in place but does not involve the formation of covalent bonds. researchgate.net

Once bound to these polysaccharides, the dye's chromophore absorbs light in the near-ultraviolet range (approximately 340-380 nm) and re-emits it as visible blue or blue-green light in the 400-450 nm range, a phenomenon known as fluorescence. nih.gov This fluorescence is significantly more intense than that of the unbound dye in solution, making the stained structures stand out brightly against a dark background when viewed under a fluorescence microscope. nih.govresearchgate.net This specific affinity for β-linked polysaccharides makes this compound an excellent tool for highlighting the architecture of fungal cell walls. researchgate.net

Table 1: Binding and Spectroscopic Properties of this compound and Similar Dyes

| Property | Description | Reference(s) |

|---|---|---|

| Target Molecules | Chitin, Cellulose, and other β-glycosidically linked polysaccharides (β-1,3 and β-1,4 linkages). | researchgate.net |

| Binding Type | Non-covalent, physical adsorption via hydrogen bonding. | nih.gov |

| Mechanism | The fluorochrome binds non-specifically to the polysaccharide chains. | researchgate.net |

| Absorption Max (λex) | ~340-380 nm (Near UV) | nih.gov |

| Emission Max (λem) | ~400-450 nm (Violet-Blue) | nih.gov |

| Result | Intense apple-green or bluish fluorescence of stained structures under UV light. | researchgate.netresearchgate.net |

The specific binding of this compound to chitin makes it an invaluable tool in mycological research for the rapid and sensitive detection of fungal elements in a wide array of clinical and environmental specimens. nih.govnih.gov The staining procedure is simple and significantly faster than traditional culture-based methods, providing results in minutes. researchgate.net

In research and diagnostic settings, this compound is used to visualize fungal structures such as hyphae, yeasts, and pseudohyphae. nih.gov The higher concentration of chitin in areas of active growth and cell division, such as bud scars on yeast, results in more intense fluorescence, allowing for detailed morphological characterization. nih.gov Its application has proven superior in sensitivity and speed compared to standard methods like potassium hydroxide (B78521) (KOH) wet mounts. researchgate.net

The versatility of this compound is demonstrated by its use on diverse sample types, including skin and nail scrapings, fresh tissue biopsies, and body fluids. researchgate.netresearchgate.netresearchgate.net It is effective for identifying a broad spectrum of fungi, including non-culturable organisms like Pneumocystis jirovecii. nih.govnih.gov Furthermore, quantitative fluorescence microscopy using this compound has been employed in experimental models to assess the fungal load in infected tissues, offering a direct and reproducible alternative to traditional colony-forming unit (CFU) counts. researchgate.net

Table 2: Applications of this compound in Mycological Research

| Application Area | Description | Sample Types | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Fungal Detection | Rapid visualization of fungal elements. | Skin/nail scrapings, tissue sections, body fluids, sputum. | High sensitivity and specificity, speed. | researchgate.net, nih.gov |

| Morphological Characterization | Staining of hyphae, yeasts, pseudohyphae, and bud scars. | Clinical specimens, fungal cultures. | Highlights detailed cellular structures. | nih.gov |

| Quantification | Assessment of fungal burden in experimental infections. | Macerated organ tissues. | Rapid, direct, and reproducible alternative to CFU counting. | researchgate.net |

| Screening | Pilot stain for locating fungi in tissue sections before other procedures like immunofluorescence. | Paraffin-embedded tissue sections. | Efficiently locates fungal elements for further study. | nih.gov |

| Detection of Atypical Fungi | Identification of non-culturable or difficult-to-stain fungi (e.g., Pneumocystis jirovecii). | Clinical specimens. | Broad-spectrum applicability. | nih.gov, nih.gov |

The specific affinity of stilbene-based fluorescent dyes for fungal chitin has prompted exploratory research into their use as targeting moieties for the delivery of antifungal drugs. The core concept is to use the dye as a "homing agent" to guide and concentrate therapeutic compounds directly at the site of infection, thereby increasing efficacy and potentially reducing systemic side effects. nih.gov

A significant study in this area involved the synthesis of a novel nanomaterial by conjugating Calcofluor white with phosphatidylethanolamine (B1630911) (CFW-PEc). nih.gov This conjugate was then used to coat the surface of ethosomes, which are lipid-based nanocarriers, loaded with the antifungal drug voriconazole. The resulting "CFW-PEc-VRC-ethosomes" were designed to specifically seek out and bind to fungal cells. nih.gov

In vitro experiments demonstrated that the conjugate-coated ethosomes selectively bound to Candida albicans cells over mammalian cells. nih.gov Subsequent in vivo studies in animal models of systemic fungal infection were highly successful. Treatment with the targeted voriconazole-loaded ethosomes resulted in a 5-fold reduction in the fungal burden in the liver and a 7.8-fold reduction in the kidney compared to control groups. nih.gov These findings validate the principle of using a chitin-binding molecule like Calcofluor white as a homing agent and present a promising strategy for developing more effective, targeted antifungal therapies. nih.gov

Environmental Fate and Transport Studies

As fluorescent whitening agents like this compound are widely used in detergents and paper products, their entry into aquatic ecosystems via wastewater treatment plant effluents is of environmental interest. Research has focused on their occurrence, distribution, and degradation pathways in these environments.

Studies have confirmed the presence of stilbene-type fluorescent whitening agents (FWAs) in various aquatic systems. Monitoring of the River Glatt in Switzerland detected concentrations of a diaminostilbene FWA (the same class as this compound) ranging from 0.4 to 1.2 µg/L in the river water. duke.edu The concentrations in the effluent from sewage treatment plants feeding into the river were higher, measuring between 2.9 and 5.7 µg/L. duke.edu

Another study of 18 Swiss and German rivers and lakes found concentrations of a similar FWA ranging from 0.03 to 2 µg/L. nih.gov While these compounds are water-soluble, they also exhibit a high tendency to adsorb to solids. Consequently, the primary environmental sinks for these compounds are water and sediment. It is assumed that the substance will strongly adsorb to the sediment compartment after entering surface waters.

Table 3: Reported Concentrations of Stilbene-Type FWAs in Aquatic Environments

| Environment | Location | Compound Class | Concentration Range (µg/L) | Reference(s) |

|---|---|---|---|---|

| River Water | River Glatt, Switzerland | Diaminostilbene (DAS 1) | 0.4 - 1.2 | duke.edu |

| Sewage Effluent | Switzerland | Diaminostilbene (DAS 1) | 2.9 - 5.7 | duke.edu |

| Rivers and Lakes | Switzerland and Germany | FWA-1 | 0.03 - 2.0 | nih.gov |

The most significant process affecting the environmental fate of this compound and related stilbene derivatives in aquatic systems is direct photolysis. duke.edu These compounds are designed to absorb UV light, which makes them susceptible to degradation when exposed to sunlight in the upper layers of surface waters.

One key photochemical process is the trans-cis (or E/Z) isomerization of the stilbene backbone. nih.gov The functional trans-isomer, which is responsible for fluorescence, can be converted by UV light into the non-fluorescent cis-isomer. This isomerization represents a loss of the compound's primary functional property. nih.gov

Kinetic studies have quantified the rate of photodegradation. In the River Glatt, the half-life for a diaminostilbene FWA was calculated to be 2.7 days under cloudless summer conditions. duke.edu For a similar compound, C.I. Fluorescent Brightener 220, the half-life from direct photolysis in surface waters was estimated to be between 3.9 and 5.2 hours. Photodegradation leads to the formation of numerous smaller, more polar transformation products. nih.gov While these breakdown products have not been fully identified, studies have shown that the resulting mixture is less toxic to aquatic life than the parent FWA compound. nih.gov

Table 4: Photodegradation Kinetics of Stilbene-Type FWAs

| Compound Class | Environment | Half-Life (t½) | Conditions | Reference(s) |

|---|---|---|---|---|

| Diaminostilbene (DAS 1) | River Water | 2.7 days | Cloudless summer sky | duke.edu |

| FWA-1 | Surface Water | ~21 days (Winter, Greifensee) | Winter, 50° N Latitude | nih.gov |

| C.I. Fluorescent Brightener 220 | Surface Water | 3.9 - 5.2 hours | Direct photolysis |

Development of Environmental Monitoring and Analytical Strategies

The widespread application of this compound and other stilbene-based fluorescent whitening agents (FWAs) in consumer products necessitates robust environmental monitoring to understand their distribution and fate in aquatic systems. fineotex.com Because these compounds are designed to be photochemically active, absorbing ultraviolet (UV) light and emitting blue light, analytical strategies often leverage their fluorescent properties. fineotex.comnih.gov However, the development of these strategies must also account for potential interferences from naturally fluorescent organic matter in environmental samples.

Several analytical methods have been developed for the detection and quantification of FWAs like this compound in water and wastewater. These techniques range from simple screening tools to highly sophisticated laboratory analyses.

Spectrofluorometry: This is a primary method for detecting FWAs. It involves exciting a water sample with UV light (typically in the 340–400 nm range) and measuring the emitted fluorescence in the blue-violet portion of the visible spectrum (400-440 nm). nih.govvt.edu This technique is advantageous for its sensitivity and the relative ease of analyzing many samples quickly. vt.edu Some strategies involve differential fluorescence, comparing the sample's fluorescence before and after a period of UV irradiation, which preferentially degrades the FWA and thus confirms its presence. copernicus.org

High-Performance Liquid Chromatography (HPLC): For more precise and accurate quantification, HPLC is a preferred method. This technique separates the target compound from other substances in the sample before detection, often using a fluorescence or UV detector. nih.gov HPLC can distinguish between different types of FWAs and provides reliable quantitative data, though it requires more complex instrumentation and sample preparation compared to direct fluorometry. vt.edu

Passive Sampling: A common field technique involves the use of passive samplers, such as cotton pads, which are deployed in water bodies for a period. FWAs, including stilbene derivatives like this compound, have a high affinity for cellulosic materials. The compounds adsorb onto the cotton, which can then be retrieved and analyzed for fluorescence under a UV lamp, providing a qualitative or semi-quantitative measure of FWA presence.

Challenges and Innovations: A significant challenge in the environmental analysis of FWAs is distinguishing their fluorescence from that of natural organic matter, such as humic acids, which are also fluorescent. Analytical strategies are continually being refined to address this. Innovations include the use of advanced instrumentation like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity, allowing for the unambiguous identification and quantification of specific FWA compounds. epa.gov

Table 1: Comparison of Analytical Methods for Optical Brightener Detection

| Method | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| UV Lamp Irradiation | Visual observation of blue fluorescence under UV light. | Rapid screening of materials and water samples. | Simple, low-cost, immediate results. | Qualitative only, subjective, potential for false positives. |

| Spectrofluorometry | Instrumental measurement of fluorescence intensity at specific excitation and emission wavelengths. vt.edu | Quantitative analysis of water samples. | High sensitivity, rapid analysis of multiple samples. vt.edu | Interference from natural fluorescent compounds. copernicus.org |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by UV or fluorescence detection. | Accurate quantification and identification of specific FWAs. | High accuracy and specificity, separates mixtures. vt.edu | Expensive equipment, requires trained personnel, lab-based. vt.edu |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometry detection. epa.gov | Definitive identification and trace-level quantification. | Very high sensitivity and specificity, structural confirmation. | High cost and complexity of instrumentation. nih.gov |

Regulatory Science and Environmental Policy Research

The high production volume of optical brighteners, including this compound, and their inevitable release into the environment through wastewater streams, places them under the purview of regulatory science and environmental policy. fibre2fashion.com Research in this area focuses on developing the scientific basis for assessing the potential risks of these chemicals and informing policy decisions to manage their environmental impact.

Regulatory frameworks, such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe, require manufacturers to provide data on the environmental fate and toxicity of high-volume substances. fineotex.comfibre2fashion.com This has spurred significant research into the life cycle of FWAs in the environment.

Frameworks for Chemical Assessment and Environmental Monitoring of Optical Brighteners

The environmental risk assessment of optical brighteners follows a structured framework that is standard for many industrial chemicals. This framework is built on comparing the predicted or measured environmental exposure of a substance with the concentration at which no adverse effects are expected to occur.

The core components of this assessment framework are:

Exposure Assessment: This involves determining the Predicted Environmental Concentration (PEC). For FWAs, this is calculated based on production volumes, use patterns (e.g., in laundry detergents), release rates into wastewater, removal efficiency in wastewater treatment plants (WWTPs), and dilution in receiving water bodies. fineotex.com Monitoring data from rivers and lakes are also used to refine PEC values.

Effects Assessment: This step establishes the Predicted No-Effect Concentration (PNEC). The PNEC is derived from ecotoxicological studies that measure the toxicity of the FWA to a range of aquatic organisms, such as algae, invertebrates (e.g., Daphnia), and fish. The lowest observed toxicity value is divided by an assessment factor to account for uncertainties and to protect sensitive species.

Risk Characterization: The final step involves calculating the Risk Characterization Ratio (RCR), which is the ratio of the PEC to the PNEC (RCR = PEC/PNEC). An RCR value below 1 suggests that the chemical is unlikely to pose a significant risk to the environment.

Health assessments of specific stilbene derivatives used in detergents have concluded that, based on available data, the risk to consumers is not significant. bund.de For example, studies on certain stilbene brighteners found that the exposure dose was thousands of times lower than the No-Observed-Adverse-Effect Level (NOAEL) derived from animal studies. bund.de

Research into Methodologies for Environmental Impact Assessment of Fluorescent Whitening Agents

Research into methodologies for the environmental impact assessment (EIA) of FWAs like this compound is focused on understanding their behavior after they are washed down the drain. epa.gov This research provides the critical data needed to populate the risk assessment frameworks described above.

Key areas of research include:

Environmental Fate and Transport: This research investigates how FWAs move through and persist in the environment. cdc.gov Studies have shown that stilbene-based brighteners are generally poorly biodegradable but are efficiently removed from wastewater. copernicus.org A significant portion of the FWA load adsorbs to sludge during the wastewater treatment process. The primary degradation mechanism for the fraction that reaches surface waters is photodegradation, where the molecule is broken down by sunlight. copernicus.org

Ecotoxicity Testing: Standardized laboratory tests are conducted to determine the toxicity of FWAs to aquatic life. These tests establish critical endpoints like the EC50 (the concentration that affects 50% of the test population) for algae and invertebrates, and the LC50 (the concentration that is lethal to 50% of the test population) for fish. These data are foundational for deriving the PNEC. nih.gov Recent studies using models like Caenorhabditis elegans have explored sublethal effects on locomotion, growth, and reproduction, finding deleterious effects even when lethality is low, and indicating that some FWAs may induce oxidative stress. nih.gov

Wastewater Treatment Efficiency: Research focuses on the removal rates of FWAs in different types of WWTPs. Studies using respirometry can provide information on the biodegradability of specific brighteners and assess whether they inhibit the microbial activity in biological treatment systems. nih.gov This data is crucial for accurately calculating the amount of FWA released into rivers and lakes.

Table 2: Summary of Research Findings on the Environmental Impact of Stilbene-Type FWAs

| Research Area | Key Findings |

|---|---|

| Biodegradability | Generally low to poor biodegradability in standard tests. copernicus.org |

| Removal in WWTPs | High removal from the water phase, primarily through adsorption to sewage sludge. |

| Primary Degradation Pathway | Photodegradation by sunlight is the main mechanism for breakdown in surface waters. copernicus.org |

| Aquatic Toxicity | Generally considered to have low acute toxicity to aquatic organisms. fineotex.com |

| Environmental Concentrations | Measured concentrations in rivers are typically in the low micrograms-per-liter (µg/L) range, often significantly below the PNEC. fineotex.com |

Future Research Directions and Emerging Trends

Advanced Nanomaterial Applications of Blancophor R and Related Compounds

Nanotechnology presents promising avenues for improving the properties and broadening the applications of this compound and related FWAs. This compound nanoparticles have been successfully synthesized, demonstrating spherical morphology with average diameters around 60 nm. vulcanchem.comresearchgate.netresearchgate.net These nanoparticles have shown enhanced performance in specific applications, such as improved dye transfer inhibition in textiles when compared to their bulk counterparts. vulcanchem.comresearchgate.net

Design of Functionalized Nanoparticles for Targeted Applications

The design of functionalized nanoparticles incorporating FWAs is an active area of research. By modifying the surface chemistry of nanoparticles, they can be tailored for specific applications. nih.govacs.orgmdpi.com In the context of FWAs, this could involve developing nanoparticles with enhanced affinity for particular types of fibers in textiles or specific components in paper coatings, leading to more efficient and localized brightening effects. Research into inorganic nanoparticles, such as those based on silicon and germanium, functionalized with groups like amines, has indicated their potential as novel inorganic FWAs with improved photostability compared to some organic alternatives. researchgate.net This research suggests the possibility of developing hybrid organic-inorganic nanomaterials that incorporate this compound for enhanced performance and durability.

Innovations in Spectroscopic Techniques for In-Situ Monitoring of this compound

Spectroscopic techniques, particularly fluorescence spectroscopy, are invaluable for monitoring FWAs like this compound in various matrices. bham.ac.ukascelibrary.orgworktribe.com Future research is focused on developing innovative in-situ monitoring techniques to enable real-time assessment of FWA concentration and behavior in complex systems. bham.ac.ukascelibrary.org While fluorescence spectroscopy offers high specificity and sensitivity for organic compounds, challenges remain in in-situ applications, such as interference from factors like fouling, pH, temperature, and the presence of other substances. bham.ac.ukascelibrary.org

Innovations include the miniaturization of traditional benchtop spectrometers into portable devices suitable for field deployment. bham.ac.uk Research is also exploring the combination of absorbance and fluorescence measurements to enhance accuracy and extend the linear range of detection in in-situ monitoring applications. bham.ac.uk Three-dimensional excitation-emission matrix (3DEEM) fluorescence spectroscopy coupled with Parallel Factor (PARAFAC) analysis has shown promise for monitoring FWAs in freshwater environments, serving as a potential indicator of anthropogenic pollution. researchgate.net These advancements are critical for gaining a better understanding of the distribution, fate, and performance of this compound in various industrial and environmental contexts.

Sustainable Synthesis and Green Chemistry Approaches for Fluorescent Whitening Agents

A significant trend in the development of FWAs is the increasing emphasis on sustainable synthesis and the adoption of green chemistry principles. futuremarketinsights.comgiiresearch.comfuturedatastats.comhdinresearch.comglobalgrowthinsights.comresearchgate.netnih.gov This involves creating manufacturing processes that are more environmentally friendly, minimize waste generation, and utilize safer chemicals and renewable resources. hdinresearch.comglobalgrowthinsights.comresearchgate.netnih.govmedcraveonline.com

Research is actively exploring innovative and green approaches for synthesizing FWA derivatives. Studies have demonstrated that green chemistry methods can produce compounds with performance comparable to commercially available brighteners. researchgate.net This includes investigating alternative synthesis routes, reaction conditions, and solvents to reduce environmental impact. nih.govmedcraveonline.com Key aspects of this research involve the use of non-hazardous solvents, catalyst-assisted reactions, and processes that facilitate the recycling of materials. nih.govmedcraveonline.com The development of bio-based whitening agents derived from renewable sources, such as lignin (B12514952) derivatives and enzymes, also represents a move towards more sustainable FWA alternatives. fineotex.com

Cross-Disciplinary Research Integrating this compound with Novel Technologies

Future research directions involve the integration of this compound and other FWAs with novel technologies across diverse disciplines. This includes exploring new applications beyond their traditional uses in textiles, paper, and detergents. futuremarketinsights.comresearchnester.comgiiresearch.com

One area of cross-disciplinary research involves investigating the use of FWA analogs, such as Calcofluor M2R (a stilbene (B7821643) brightener), in biological interactions. Studies have shown that these compounds can enhance the activity of certain biological agents, such as increasing the insecticidal activity of nucleopolyhedroviruses (NPVs) by augmenting midgut permeability in insects. vulcanchem.com This research opens up potential avenues for developing novel pest control strategies. evitachem.com

Furthermore, FWAs are being explored in the context of biosensing and diagnostics. mdpi.commdpi.com Their inherent fluorescent properties make them valuable as stains and markers for visualizing biological structures, including fungal and plant cell walls. evitachem.commdpi.commdpi.commdpi.com Ongoing research aims to develop more sensitive and specific biosensors that utilize fluorescent compounds, potentially integrating them with nanomaterials or other advanced detection platforms for applications in environmental monitoring or medical diagnostics. mdpi.commdpi.commdpi.com The integration of FWAs with smart textiles to impart enhanced functionality represents another emerging trend. globalgrowthinsights.com

These cross-disciplinary research efforts underscore the potential for this compound and related compounds to contribute to advancements in various fields through innovative applications and synergistic interactions with new technologies.

Q & A

Q. How to design experiments to study Blancophor R's photophysical properties?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure experimental variables. For example:

- Population : this compound in solvent matrices (e.g., aqueous, organic).

- Intervention : Exposure to controlled light wavelengths (UV/visible).

- Comparison : Baseline fluorescence intensity vs. post-intervention measurements.

- Outcome : Quantify quantum yield, Stokes shift, and photostability.

- Time : Time-resolved fluorescence decay analysis.

Include control groups (e.g., solvent-only samples) and replicate measurements (n ≥ 3). Use statistical tools like ANOVA to assess variability .

Q. What analytical techniques are suitable for characterizing this compound's stability under varying conditions?

- Methodological Answer : Design a factorial experiment to test stability under pH (3–10), temperature (4°C–50°C), and light exposure. Techniques include:

- Spectroscopy : UV-Vis absorption and fluorescence emission spectra to track degradation.

- Chromatography : HPLC with a C18 column to assess purity over time.

- Mass Spectrometry : Identify degradation byproducts.

Data should be tabulated to compare retention times, peak areas, and spectral shifts across conditions. Use regression analysis to model degradation kinetics .

Q. How to ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Document synthesis protocols with exact molar ratios, reaction times, and purification steps (e.g., recrystallization solvents). For characterization:

- Reproducibility Checks : Include inter-laboratory comparisons using shared reference samples.

- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: provide raw spectral data, instrument calibration details, and purity thresholds (>95% by HPLC) in supplementary materials .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported quantum yield values across studies?

- Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., solvent polarity, excitation wavelengths). Perform meta-analysis using standardized reference fluorophores (e.g., quinine sulfate) under identical conditions. Triangulate data via:

- Experimental Replication : Repeat key studies with calibrated equipment.

- Error Analysis : Quantify instrument-specific biases (e.g., detector sensitivity).

- Literature Synthesis : Map discrepancies to variables like sample preparation protocols .

Q. What methodologies optimize this compound's performance in multi-component systems (e.g., biosensors)?

- Methodological Answer : Use a response surface methodology (RSM) to optimize parameters:

- Variables : Concentration ratios, buffer composition, and interfacial interactions (e.g., with proteins or nanoparticles).

- Outcomes : Signal-to-noise ratio, binding affinity, and photobleaching resistance.

Validate models via cross-validation (k-fold) and confirmatory experiments. Incorporate hypothesis testing to evaluate synergies or antagonisms between components .

Q. How to develop computational models predicting this compound's behavior in novel environments?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations for solvation effects. Steps include:

- Parameterization : Use experimental data (e.g., dipole moments, solvatochromic shifts) to refine force fields.